molecular formula C12H5Cl5O B12665217 2,3',4,4',6-Pentachlorodiphenyl ether CAS No. 157683-74-4

2,3',4,4',6-Pentachlorodiphenyl ether

Cat. No.: B12665217
CAS No.: 157683-74-4
M. Wt: 342.4 g/mol
InChI Key: POOXVKSDWCXIBU-UHFFFAOYSA-N
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Description

2,3’,4,4’,6-Pentachlorodiphenyl ether is a chemical compound belonging to the class of polyhalogenated diphenyl ethers. It is characterized by the presence of five chlorine atoms attached to the diphenyl ether structure. This compound is known for its persistence in the environment and potential bioaccumulation, making it a subject of interest in environmental chemistry and toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods

Industrial production of 2,3’,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The chlorination reaction is typically conducted under anhydrous conditions to prevent hydrolysis and other side reactions.

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated phenols and quinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated phenols and quinones.

    Reduction: Less chlorinated diphenyl ethers.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2,3’,4,4’,6-Pentachlorodiphenyl ether has several scientific research applications:

    Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.

    Toxicology: Investigated for its potential toxic effects on living organisms.

    Analytical Chemistry: Used as a standard in the analysis of polyhalogenated diphenyl ethers.

    Material Science: Explored for its potential use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2,3’,4,4’,6-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether
  • 2,3,3’,4,4’-Pentachlorodiphenyl ether

Uniqueness

2,3’,4,4’,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of persistence, bioaccumulation, and toxicity.

Properties

CAS No.

157683-74-4

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,5-trichloro-2-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H

InChI Key

POOXVKSDWCXIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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